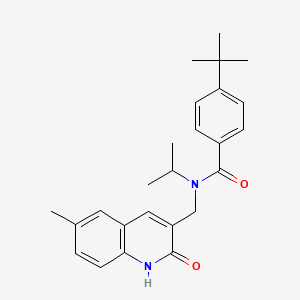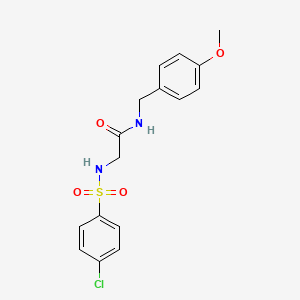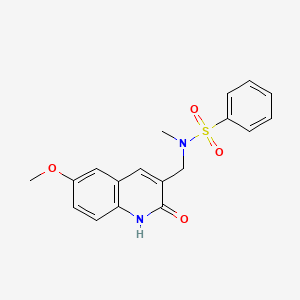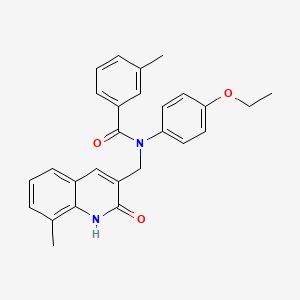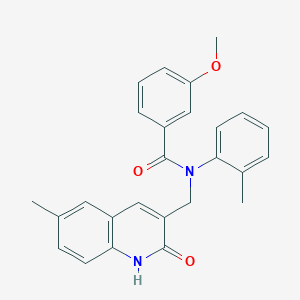
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide, also known as HMN-214, is a small molecule inhibitor that has been synthesized and studied for its potential as an anticancer agent.
作用机制
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide works by inhibiting the activity of the protein Hsp90, which is involved in the folding and stabilization of many other proteins that are important for cancer cell growth and survival. By inhibiting Hsp90, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide causes the degradation of these other proteins and ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide has a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide has been shown to have anti-inflammatory effects and to modulate the immune system.
实验室实验的优点和局限性
One of the advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide in lab experiments is that it has been shown to be effective against a wide range of cancer cell types. In addition, it has been shown to enhance the effectiveness of chemotherapy drugs when used in combination. However, one limitation of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide is that it can be difficult to synthesize and purify, which can make it challenging to study in large quantities.
未来方向
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide. One direction is to continue to investigate its potential as an anticancer agent, particularly in combination with other drugs. Another direction is to study its effects on other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, researchers may also investigate ways to improve the synthesis and purification of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide to make it more readily available for study.
合成方法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide involves several steps, including the reaction of 2-hydroxy-6-methylquinoline with formaldehyde to form the intermediate N-(2-hydroxy-6-methylquinolin-3-yl)methanol. This intermediate is then reacted with o-toluidine and 3-methoxybenzoyl chloride to form the final product, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide.
科学研究应用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(o-tolyl)benzamide has been shown to enhance the effectiveness of chemotherapy drugs when used in combination.
属性
IUPAC Name |
3-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-11-12-23-20(13-17)14-21(25(29)27-23)16-28(24-10-5-4-7-18(24)2)26(30)19-8-6-9-22(15-19)31-3/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXZLGYNNKQFSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3C)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7705661.png)
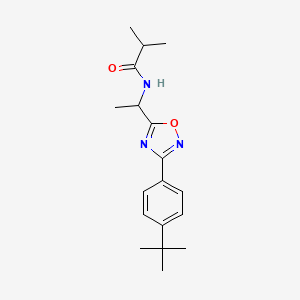
![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7705669.png)
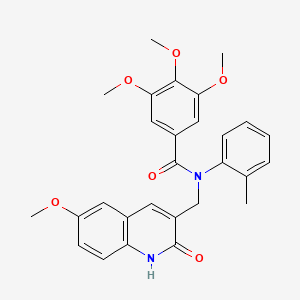
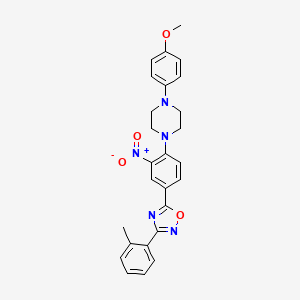
![N'-[(Z)-(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7705679.png)
